molecular formula C12H11NO3 B14302139 Methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate CAS No. 113966-60-2

Methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate

Cat. No.: B14302139
CAS No.: 113966-60-2
M. Wt: 217.22 g/mol
InChI Key: VBWZYJPBDFOYJT-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C12H11NO3 It is a derivative of oxirane, a three-membered cyclic ether, and contains a cyano group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate typically involves the reaction of 4-methylbenzaldehyde with cyanoacetic acid in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or modification of protein function. The cyano group also contributes to the compound’s reactivity and can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methylphenyl)oxirane-2-carboxylate
  • Oxirane, [(2-methylphenoxy)methyl]-
  • Oxirane, 2-methyl-3-(1-methylethyl)-

Uniqueness

Methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate is unique due to the presence of both a cyano group and an oxirane ring in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. The cyano group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles, while the oxirane ring provides a versatile site for chemical modifications.

Properties

CAS No.

113966-60-2

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H11NO3/c1-8-3-5-9(6-4-8)10-12(7-13,16-10)11(14)15-2/h3-6,10H,1-2H3

InChI Key

VBWZYJPBDFOYJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(O2)(C#N)C(=O)OC

Origin of Product

United States

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